beta-D-Mannopyranose
Overview
Description
Beta-D-Mannopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a stereoisomer of glucose and is commonly found in nature as a component of polysaccharides such as mannans and glucomannans. These polysaccharides are present in the cell walls of plants, fungi, and bacteria, and play a crucial role in their structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranose can be synthesized through the hydrolysis of mannans, which are polysaccharides composed of mannose units. The hydrolysis process involves the use of enzymes such as beta-mannanase and beta-mannosidase, which break down the polysaccharide into its monosaccharide components .
Industrial Production Methods: In industrial settings, this compound is often produced from natural sources such as locust bean gum and guar gum. These sources are rich in galactomannans, which can be hydrolyzed to yield this compound. The hydrolysis process typically involves the use of acid or enzymatic treatments under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Mannopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include mannuronic acid, mannitol, and various substituted derivatives of this compound .
Scientific Research Applications
Beta-D-Mannopyranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also employed in the study of carbohydrate chemistry and enzymology .
Biology: In biological research, this compound is used to study the structure and function of polysaccharides in cell walls. It is also used in the investigation of carbohydrate-protein interactions and the role of mannose-containing polysaccharides in biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drug delivery systems and as a component of vaccines and immunotherapies .
Industry: In industrial applications, this compound is used in the production of biodegradable materials, food additives, and cosmetics. It is also employed in the paper and textile industries for its film-forming and binding properties .
Mechanism of Action
The mechanism of action of beta-D-Mannopyranose involves its interaction with specific molecular targets and pathways. In biological systems, this compound is recognized by mannose-binding lectins and receptors, which mediate various cellular processes such as cell adhesion, signaling, and immune response . The binding of this compound to these receptors triggers a cascade of molecular events that lead to its biological effects .
Comparison with Similar Compounds
Beta-D-Mannopyranose can be compared with other similar compounds such as alpha-D-Mannopyranose, beta-D-Glucopyranose, and beta-D-Galactopyranose.
Alpha-D-Mannopyranose: Alpha-D-Mannopyranose is an anomer of this compound, differing in the configuration of the anomeric carbon. While this compound has the hydroxyl group at the anomeric carbon in the equatorial position, alpha-D-Mannopyranose has it in the axial position .
Beta-D-Glucopyranose: Beta-D-Glucopyranose is a stereoisomer of this compound, differing in the configuration of the hydroxyl group at the C2 position. Beta-D-Glucopyranose has the hydroxyl group in the axial position, while this compound has it in the equatorial position .
Beta-D-Galactopyranose: Beta-D-Galactopyranose is another stereoisomer of this compound, differing in the configuration of the hydroxyl group at the C4 position. Beta-D-Galactopyranose has the hydroxyl group in the axial position, while this compound has it in the equatorial position .
Conclusion
This compound is a versatile monosaccharide with significant importance in various scientific fields Its unique chemical properties and biological activities make it a valuable compound for research and industrial applications
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RWOPYEJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015877 | |
Record name | beta-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-31-8, 120442-57-1 | |
Record name | β-D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Mannopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-MANNOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.